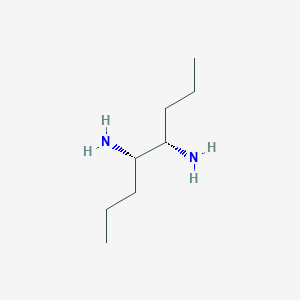

(4S,5S)-octane-4,5-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4S,5S)-octane-4,5-diamine is a chiral diamine compound with the molecular formula C8H20N2 It is characterized by the presence of two amino groups attached to the fourth and fifth carbon atoms of an octane chain, with both amino groups in the (S)-configuration

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-octane-4,5-diamine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a chiral diimine precursor using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to achieve high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalytic hydrogenation of suitable precursors in the presence of chiral ligands can also be employed to produce the desired stereoisomer in large quantities.

Análisis De Reacciones Químicas

Types of Reactions

(4S,5S)-octane-4,5-diamine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: Further reduction can lead to the formation of primary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted amines, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(4S,5S)-octane-4,5-diamine has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of (4S,5S)-octane-4,5-diamine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and influencing the activity of enzymes. The specific pathways involved depend on the particular application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

(4R,5R)-octane-4,5-diamine: The enantiomer of (4S,5S)-octane-4,5-diamine with opposite stereochemistry.

(4S,5S)-octane-4,5-diol: A similar compound with hydroxyl groups instead of amino groups.

(4S,5S)-octane-4,5-dione: A compound with carbonyl groups at the fourth and fifth positions.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for chiral drugs, setting it apart from its non-chiral or differently configured counterparts.

Actividad Biológica

(4S,5S)-octane-4,5-diamine, a chiral diamine compound, has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

This compound is a chiral molecule with the following chemical formula:

- Molecular Formula : C₈H₁₈N₂

- Molecular Weight : 158.25 g/mol

The compound can be synthesized through various methods, including the reduction of corresponding precursors or through asymmetric synthesis techniques. Its stereochemistry plays a crucial role in its biological interactions and efficacy.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has demonstrated activity against a range of bacterial strains:

- Minimum Inhibitory Concentrations (MICs) :

- Staphylococcus aureus: MIC = 0.25 μg/mL

- Escherichia coli: MIC = 0.5 μg/mL

- Enterococcus faecalis: MIC = 0.125 μg/mL

These results indicate that this compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been assessed in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.3 |

| MCF-7 (breast cancer) | 8.7 |

| A549 (lung cancer) | 15.2 |

The IC50 values suggest moderate cytotoxicity against these cancer cell lines, indicating potential for further development as an anticancer agent.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis.

- Interference with DNA Replication : The compound has shown potential to disrupt DNA gyrase and topoisomerase activities in bacteria, leading to impaired DNA replication and cell division.

- Induction of Apoptosis in Cancer Cells : In cancer cells, it may trigger apoptotic pathways through the activation of caspases.

Case Studies and Research Findings

- Antibacterial Study : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound was found to enhance the efficacy of conventional antibiotics when used in combination therapy .

- Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that this compound displayed selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects in potential therapeutic applications .

Propiedades

Fórmula molecular |

C8H20N2 |

|---|---|

Peso molecular |

144.26 g/mol |

Nombre IUPAC |

(4S,5S)-octane-4,5-diamine |

InChI |

InChI=1S/C8H20N2/c1-3-5-7(9)8(10)6-4-2/h7-8H,3-6,9-10H2,1-2H3/t7-,8-/m0/s1 |

Clave InChI |

NHOGRGYHBHZMIL-YUMQZZPRSA-N |

SMILES isomérico |

CCC[C@@H]([C@H](CCC)N)N |

SMILES canónico |

CCCC(C(CCC)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.